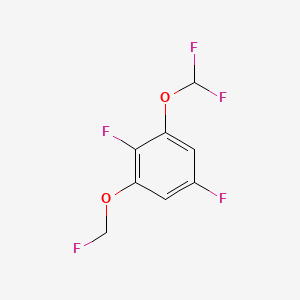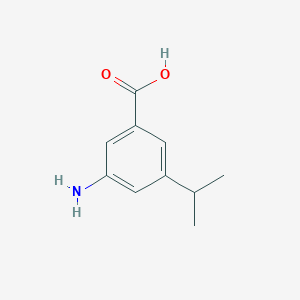
3-Amino-5-isopropylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-isopropylbenzoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzoic acid, featuring an amino group at the third position and an isopropyl group at the fifth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-isopropylbenzoic acid typically involves the nitration of 5-isopropylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reduction with agents such as iron and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-5-isopropylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products:
Oxidation: 3-Nitro-5-isopropylbenzoic acid.
Reduction: 3-Amino-5-isopropylbenzyl alcohol.
Substitution: Various amides and esters depending on the substituents used
Applications De Recherche Scientifique
3-Amino-5-isopropylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-Amino-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the isopropyl group can influence the compound’s hydrophobic interactions and overall binding affinity .
Comparaison Avec Des Composés Similaires
3-Aminobenzoic acid: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropylbenzoic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.
Para-aminobenzoic acid (PABA): Similar structure but with the amino group at the para position, leading to different chemical properties and applications
Uniqueness: 3-Amino-5-isopropylbenzoic acid is unique due to the presence of both an amino group and an isopropyl group on the benzene ring. This combination of functional groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
3-amino-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6H,11H2,1-2H3,(H,12,13) |
Clé InChI |
XNENGRAJHIXRRY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


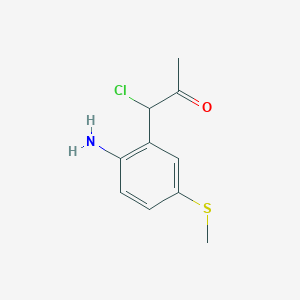
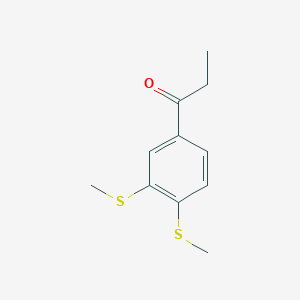
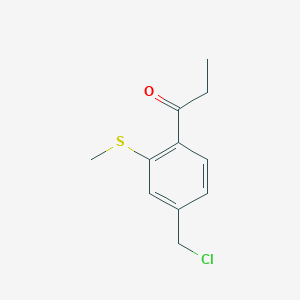

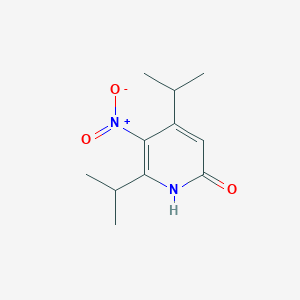
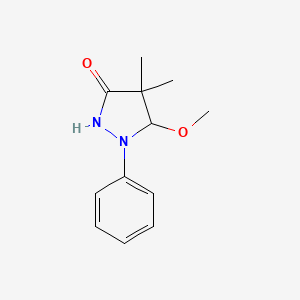

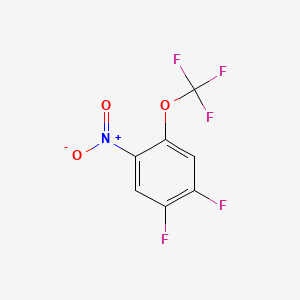

![Hydrazinecarboxamide, 2-[[4-(heptyloxy)phenyl]methylene]-](/img/structure/B14062919.png)
![Methyl 4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14062924.png)
